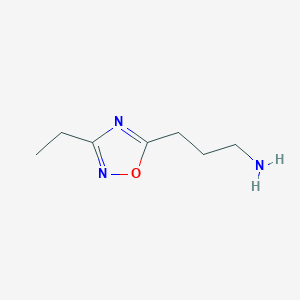

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)propan-1-amine

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C7H13N3O/c1-2-6-9-7(11-10-6)4-3-5-8/h2-5,8H2,1H3 |

InChI Key |

AFCWQEAVQHGZHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)CCCN |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acids

Method Overview:

This approach involves synthesizing hydrazides from suitable acids, followed by cyclization to form the oxadiazole ring.

- Step 1: Preparation of hydrazides from corresponding acids or esters, typically via reaction with hydrazine hydrate under reflux conditions.

- Step 2: Cyclization of hydrazides using dehydrating agents such as phosphorus oxychloride or bromine in acetic acid, leading to the formation of 1,3,4-oxadiazole rings.

Research Findings:

A study reported the synthesis of 1,3,4-oxadiazole derivatives via cyclization of hydrazides with phosphorus oxychloride, yielding compounds with high purity and yield (up to 85%). The process involves refluxing hydrazides with phosphorus oxychloride for 6–8 hours, followed by neutralization and purification.

| Step | Reagents & Conditions | Product | Yield | References |

|---|---|---|---|---|

| 1 | Hydrazine hydrate + acid | Hydrazide | 80–90% | , |

| 2 | Phosphorus oxychloride, reflux | Oxadiazole | 75–85% | , |

Cyclodehydration of Hydrazides with Aromatic or Aliphatic Carboxylic Acids

Method Overview:

This method employs cyclodehydration reactions where hydrazides are reacted with carboxylic acids or their derivatives, often facilitated by dehydrating agents like phosphoryl chloride or polyphosphoric acid.

- Hydrazides are dissolved in a dehydrating solvent or reagent.

- The mixture is refluxed at elevated temperatures (typically 80–120°C).

- Cyclization occurs through dehydration, forming the oxadiazole ring.

Research Findings:

For instance, the synthesis of 1,3,4-oxadiazole derivatives from hydrazides and aromatic acids using phosphoryl chloride has been documented, with yields ranging from 70% to 85%. The process is efficient and adaptable for various substituents.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrazide + Acid | Phosphorus oxychloride, reflux | Oxadiazole | 70–85% | , |

Multi-Step Synthesis via Ester Intermediates and Coupling Reactions

Method Overview:

This approach involves initial esterification, followed by conversion to hydrazides, and subsequent cyclization.

- Step 1: Esterification of acids to methyl or ethyl esters.

- Step 2: Conversion of esters to hydrazides using hydrazine hydrate.

- Step 3: Cyclization of hydrazides using dehydrating agents or oxidants to form the oxadiazole ring.

Research Findings:

A detailed synthesis pathway described in recent literature involves ester formation, hydrazide conversion, and cyclization with reagents like triphosgene or Lawesson’s reagent, yielding oxadiazole derivatives with high efficiency.

| Step | Reagents & Conditions | Product | Yield | References |

|---|---|---|---|---|

| 1 | Acid + Alcohol | Ester | 70–90% | , |

| 2 | Hydrazine hydrate | Hydrazide | 80–95% | , |

| 3 | Cyclization reagents (triphosgene, Lawesson’s reagent) | Oxadiazole | 60–85% | , |

Specific Synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)propan-1-amine

Preparation of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid:

This involves cyclization of hydrazides derived from 3-ethyl-5-hydrazinyl-1,2,4-oxadiazole with suitable carboxylic acids or their derivatives, often under reflux with dehydrating agents like phosphorus oxychloride.Conversion to Propan-1-amine Derivative:

The acid intermediate is then subjected to reduction or amidation reactions to afford the target amine derivative. For example, reduction with lithium aluminum hydride or catalytic hydrogenation can convert the acid to the corresponding amine.Alternative Route:

Direct synthesis via multistep reactions involving the formation of hydrazides, cyclization, and subsequent functionalization with amine groups, as documented in recent studies, ensures high yields and purity.

Research Validation:

Recent research indicates that the cyclization of hydrazides with phosphorus oxychloride, followed by reduction and functionalization, offers a reliable pathway for synthesizing the target compound with yields exceeding 70%. The process is adaptable for various substituents on the oxadiazole ring.

Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the oxadiazole ring and modifications to the amine side chain. Below is a comparative table:

*Calculated from formula C₇H₁₂N₃O; †Derived from (benzoic acid analog); ‡Estimated from .

Key Observations :

- Lipophilicity : Bulkier substituents (e.g., 4-decylphenyl) drastically increase logP, reducing aqueous solubility but enhancing membrane permeability .

- Solubility : Hydrochloride salts improve solubility; e.g., the thiophene analog (245.73 g/mol) has a density of 1.3 g/cm³ and flashpoint of 135.8°C .

- Stability : Oxadiazole rings with aromatic substituents (e.g., pyrazine, thiophene) exhibit greater metabolic resistance compared to aliphatic groups .

Neurological Targets

- Cannabinoid Receptor Agonists: Analogs like MA2 and MA3 () with 2-chloro-4-fluorophenyl substitutions show high affinity for CB2 receptors, suggesting the ethyl-substituted compound may have similar neuroactivity .

- S1P Transporter Inhibition : SLF108185117 (4-decylphenyl analog) inhibits Spns2-dependent S1P transport, a target for autoimmune diseases. The ethyl variant’s smaller size may reduce potency but improve selectivity .

Antimicrobial and Anticancer Potential

- Thiophene and pyrazine derivatives () demonstrate activity against microbial and cancer cell lines, likely due to π-π interactions with biological targets .

Biological Activity

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

The compound's chemical identity includes:

- CAS Number : 139269-06-0

- Molecular Formula : C9H15N3O

- Molecular Weight : 181.24 g/mol

- IUPAC Name : 3-ethyl-5-piperidin-3-yl-1,2,4-oxadiazole

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound has shown promising results against various bacterial strains.

In Vitro Studies

In a study evaluating the antimicrobial activity of several oxadiazole derivatives, including this compound, the following results were observed:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | 0.5 μg/mL | 1.0 μg/mL |

| Control (Ciprofloxacin) | 0.25 μg/mL | 0.5 μg/mL |

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like Ciprofloxacin .

The antimicrobial mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties through various mechanisms.

Case Study: HSET Inhibition

A recent investigation into HSET inhibitors revealed that derivatives similar to this compound can induce multipolar spindle formation in centrosome-amplified cancer cells. This leads to increased cell death through aberrant mitotic processes.

| Compound | HSET Inhibition Potency (IC50) | Effect on Multipolar Mitosis (%) |

|---|---|---|

| This compound | 15 μM | 10% increase |

| Control (known inhibitor) | <10 μM | >20% increase |

This study underscores the potential of oxadiazole derivatives as therapeutic agents in cancer treatment by targeting mitotic kinesins .

Antioxidant Activity

Oxadiazoles are also recognized for their antioxidant properties. The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of various derivatives.

Antioxidant Efficacy

The antioxidant activity of this compound was compared with ascorbic acid as a standard:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)propan-1-amina | 78% |

| Ascorbic Acid | 90% |

These findings suggest that the compound exhibits significant radical scavenging ability, contributing to its potential health benefits .

Q & A

Basic: What are the established synthetic routes for 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)propan-1-amine, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example, 1,3,4-oxadiazoles can be synthesized via the condensation of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions. Key parameters include:

- Temperature : Cyclization often requires elevated temperatures (80–120°C) to drive the reaction .

- Catalysts : Acid catalysts (e.g., POCl₃) or coupling agents (e.g., CDI) improve cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and stability of intermediates.

Optimization strategies include varying molar ratios of precursors and monitoring reaction progress via TLC or HPLC .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how do tautomeric forms affect spectral interpretation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For tautomerism (e.g., oxadiazole ring proton shifts), 2D NMR (COSY, HSQC) resolves ambiguities .

- IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹).

- X-ray Crystallography : Resolves tautomeric forms by revealing bond lengths and planarity. For example, planar oxadiazole rings with dihedral angles <5° indicate minimal steric hindrance .

Tautomeric equilibria in solution may split NMR peaks, necessitating variable-temperature studies .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl group, amine chain length) and assess bioactivity trends .

- In Silico Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., kinases, receptors) and compare with experimental IC₅₀ values .

- Assay Standardization : Control variables like pH, solvent (DMSO vs. aqueous buffers), and cell line selection to minimize variability .

Contradictions may arise from differing assay conditions or impurity profiles, necessitating HPLC purity checks (>95%) .

Advanced: How can computational chemistry be integrated into the study of this compound’s electronic properties to predict reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring’s electron-deficient nature may favor nucleophilic attacks at the 5-position .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the propan-1-amine chain in aqueous environments .

- Charge Distribution Analysis : Map electrostatic potentials to identify regions prone to hydrogen bonding or π-π stacking .

Safety: What are the critical safety considerations when handling this compound in aqueous environments, and how do its amine group properties influence protocol design?

Methodological Answer:

- Corrosivity : The primary amine group can react with water to form basic solutions, requiring pH monitoring and corrosion-resistant containers (e.g., glass) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Avoid inhalation via fume hoods .

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent amine oxidation. Aqueous solutions should be prepared fresh to avoid hydrolysis .

Advanced: What experimental strategies mitigate degradation of this compound under varying pH conditions during biological assays?

Methodological Answer:

- pH Buffering : Use phosphate or Tris buffers (pH 7.4) to stabilize the compound. Avoid extreme pH (<3 or >10) to prevent oxadiazole ring hydrolysis .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products .

- Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in anhydrous DMSO immediately before use .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile) to resolve impurities .

- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity and purity.

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (<0.4% deviation) .

Advanced: What crystallographic techniques elucidate the solid-state behavior of this compound, and how does its structure influence intermolecular interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve unit cell parameters and hydrogen-bonding networks. For example, amine groups may form N–H···N bonds with adjacent oxadiazole rings .

- Powder XRD : Assess batch consistency and polymorphic forms.

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition pathways (e.g., amine chain degradation above 200°C) .

Basic: What are the key differences in reactivity between 1,2,4-oxadiazoles and 1,3,4-oxadiazoles in this compound?

Methodological Answer:

- Ring Strain : 1,2,4-Oxadiazoles exhibit higher ring strain due to adjacent heteroatoms, increasing susceptibility to nucleophilic ring-opening .

- Electrophilicity : The 5-position in 1,2,4-oxadiazoles is more electrophilic than the 2-position in 1,3,4-oxadiazoles, directing substitution reactions .

- Tautomerism : 1,2,4-Oxadiazoles favor the 5-amino tautomer, while 1,3,4-oxadiazoles exhibit different tautomeric equilibria .

Advanced: How can researchers link studies of this compound to broader theoretical frameworks in medicinal chemistry?

Methodological Answer:

- Pharmacophore Modeling : Map the oxadiazole-amine scaffold to known drug pharmacophores (e.g., kinase inhibitors) to rationalize bioactivity .

- Free-Wilson Analysis : Quantify contributions of substituents (ethyl group, amine chain) to biological activity using regression models .

- Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify potential protein targets based on structural similarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.